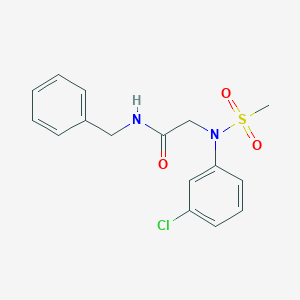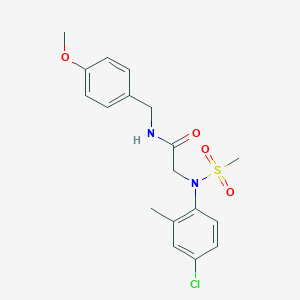![molecular formula C14H9N3O2S B258590 15-Methoxy-11-thia-1,3,9-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-2(7),3,5,9,12(17),13,15-heptaen-8-one](/img/structure/B258590.png)
15-Methoxy-11-thia-1,3,9-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-2(7),3,5,9,12(17),13,15-heptaen-8-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
15-Methoxy-11-thia-1,3,9-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-2(7),3,5,9,12(17),13,15-heptaen-8-one, also known as MTTH, is a synthetic compound that has been studied for its potential applications in scientific research. MTTH is a heterocyclic compound with a unique structure, and its synthesis and properties have been the subject of numerous studies.
Wirkmechanismus
The mechanism of action of 15-Methoxy-11-thia-1,3,9-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-2(7),3,5,9,12(17),13,15-heptaen-8-one is not fully understood, but it is believed to involve the inhibition of various enzymes and proteins involved in cellular processes. 15-Methoxy-11-thia-1,3,9-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-2(7),3,5,9,12(17),13,15-heptaen-8-one has been shown to inhibit the activity of topoisomerases, which are enzymes involved in DNA replication and repair. It has also been shown to inhibit the activity of cyclooxygenase-2, an enzyme involved in the production of inflammatory mediators.
Biochemical and Physiological Effects:
15-Methoxy-11-thia-1,3,9-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-2(7),3,5,9,12(17),13,15-heptaen-8-one has been shown to have a wide range of biochemical and physiological effects. It has been shown to have antimicrobial activity against a variety of bacterial and fungal strains. 15-Methoxy-11-thia-1,3,9-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-2(7),3,5,9,12(17),13,15-heptaen-8-one has also been shown to have antitumor activity, with studies demonstrating its ability to inhibit the growth of cancer cells in vitro and in vivo. Additionally, 15-Methoxy-11-thia-1,3,9-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-2(7),3,5,9,12(17),13,15-heptaen-8-one has been shown to have anti-inflammatory activity, with studies demonstrating its ability to reduce the production of inflammatory mediators in vitro and in vivo.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 15-Methoxy-11-thia-1,3,9-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-2(7),3,5,9,12(17),13,15-heptaen-8-one in laboratory experiments is its broad range of biological activities. It has been shown to have antimicrobial, antitumor, and anti-inflammatory properties, making it a useful tool for studying a variety of cellular processes. However, one of the limitations of using 15-Methoxy-11-thia-1,3,9-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-2(7),3,5,9,12(17),13,15-heptaen-8-one is its complex synthesis method, which can make it difficult to obtain in large quantities.
Zukünftige Richtungen
There are many potential future directions for research on 15-Methoxy-11-thia-1,3,9-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-2(7),3,5,9,12(17),13,15-heptaen-8-one. One possible direction is the development of new synthetic methods for producing the compound. Another possible direction is the investigation of the compound's potential as a fluorescent probe for the detection of DNA and RNA. Additionally, further studies are needed to fully understand the compound's mechanism of action and its potential applications in medicinal chemistry.
Synthesemethoden
15-Methoxy-11-thia-1,3,9-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-2(7),3,5,9,12(17),13,15-heptaen-8-one can be synthesized through a multi-step process that involves the reaction of various reagents. One of the most common methods for synthesizing 15-Methoxy-11-thia-1,3,9-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-2(7),3,5,9,12(17),13,15-heptaen-8-one involves the reaction of 3-methyl-2-butenal with thiourea, followed by a series of reactions to form the final product. The synthesis of 15-Methoxy-11-thia-1,3,9-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-2(7),3,5,9,12(17),13,15-heptaen-8-one is a complex process that requires careful attention to reaction conditions and purification methods.
Wissenschaftliche Forschungsanwendungen
15-Methoxy-11-thia-1,3,9-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-2(7),3,5,9,12(17),13,15-heptaen-8-one has been studied for its potential applications in scientific research, particularly in the field of medicinal chemistry. It has been shown to have a wide range of biological activities, including antimicrobial, antitumor, and anti-inflammatory properties. 15-Methoxy-11-thia-1,3,9-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-2(7),3,5,9,12(17),13,15-heptaen-8-one has also been studied for its potential use as a fluorescent probe for the detection of DNA and RNA.
Eigenschaften
Produktname |
15-Methoxy-11-thia-1,3,9-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-2(7),3,5,9,12(17),13,15-heptaen-8-one |
|---|---|
Molekularformel |
C14H9N3O2S |
Molekulargewicht |
283.31 g/mol |
IUPAC-Name |
15-methoxy-11-thia-1,3,9-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-2(7),3,5,9,12(17),13,15-heptaen-8-one |
InChI |
InChI=1S/C14H9N3O2S/c1-19-8-4-5-11-10(7-8)17-12-9(3-2-6-15-12)13(18)16-14(17)20-11/h2-7H,1H3 |
InChI-Schlüssel |
QYNUGYCWIMXNQO-UHFFFAOYSA-N |
SMILES |
COC1=CC2=C(C=C1)SC3=NC(=O)C4=C(N23)N=CC=C4 |
Kanonische SMILES |
COC1=CC2=C(C=C1)SC3=NC(=O)C4=C(N23)N=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-(4-methoxyphenyl)-N~2~-(methylsulfonyl)-N~2~-[4-(propan-2-yl)phenyl]glycinamide](/img/structure/B258509.png)
![N-(2,6-dimethylphenyl)-2-{4-ethoxy[(4-methylphenyl)sulfonyl]anilino}acetamide](/img/structure/B258510.png)

![2-[3-bromo(methylsulfonyl)anilino]-N,N-diethylacetamide](/img/structure/B258512.png)
![N-(2,4-dimethylphenyl)-2-[2-ethoxy(methylsulfonyl)anilino]acetamide](/img/structure/B258513.png)
![2-[2-ethoxy(methylsulfonyl)anilino]-N-(4-isopropylphenyl)acetamide](/img/structure/B258514.png)
![2-[3-bromo(methylsulfonyl)anilino]-N-(3,4-dimethylphenyl)acetamide](/img/structure/B258515.png)
![N-(tert-butyl)-2-[2-ethoxy(methylsulfonyl)anilino]acetamide](/img/structure/B258516.png)



![Ethyl 2-{[(4-chloro-2-methylphenoxy)acetyl]amino}-4-methyl-5-(piperidin-1-ylcarbonyl)thiophene-3-carboxylate](/img/structure/B258531.png)

